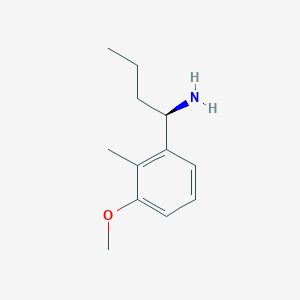![molecular formula C28H34O4 B12970250 (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is a complex organic compound characterized by its unique adamantane structure. Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity. This compound features two adamantane units connected via a phenyl ring, each bearing a carboxylic acid group. The stereochemistry of the compound is specified by the (5S,7R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available adamantane derivatives. The key steps include:
Functionalization of Adamantane: Introduction of carboxylic acid groups at specific positions on the adamantane rings.
Coupling Reaction: Connecting the functionalized adamantane units via a phenyl ring through a coupling reaction, such as Suzuki or Heck coupling.
Stereoselective Synthesis: Ensuring the correct (5S,7R) configuration through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient and selective catalysts to minimize side reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize the efficiency of each step.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it valuable in the design of novel materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its unique structure allows for the investigation of molecular interactions and biological pathways.
Medicine
In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound may be explored for potential therapeutic applications, such as drug delivery systems or as a scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.
Mécanisme D'action
The mechanism of action of (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity.
Molecular Targets and Pathways
Proteins: The compound may interact with proteins involved in viral replication or neurodegenerative pathways.
Enzymes: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Cellular Pathways: The compound may modulate cellular pathways related to inflammation, oxidative stress, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral adamantane derivative with similar properties to amantadine.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is unique due to its dual adamantane structure and specific stereochemistry. This configuration may provide enhanced stability and specificity in its interactions compared to other adamantane derivatives.
Propriétés
Formule moléculaire |
C28H34O4 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32)/t17-,18+,19-,20+,25?,26?,27?,28? |
Clé InChI |
SEBFRJUCYLOQKF-MPIBQLFNSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56C[C@H]7C[C@@H](C5)CC(C7)(C6)C(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


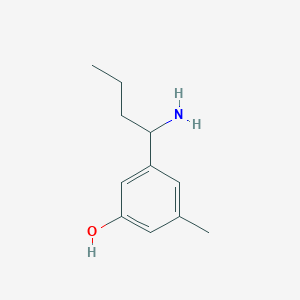
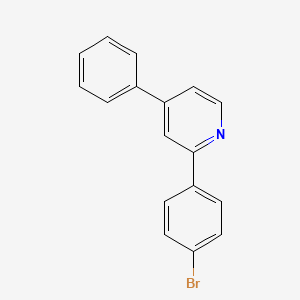
![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
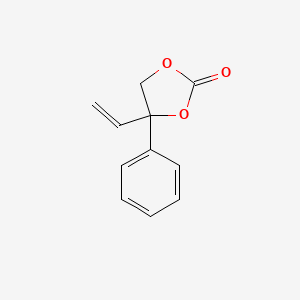

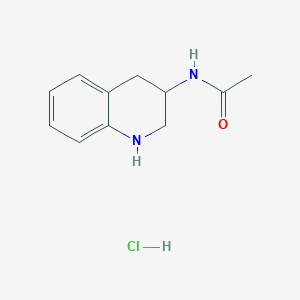
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)

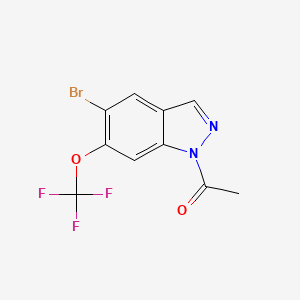

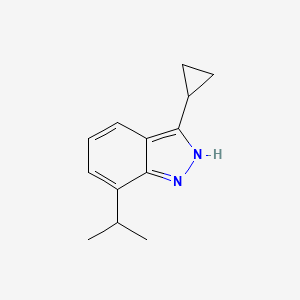
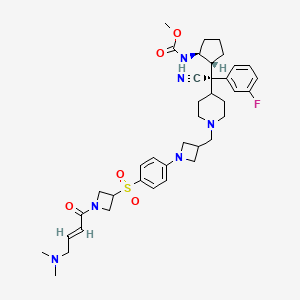
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
